Home > Products > Screening Compounds P131738 > Mycophenolic acid acyl glucuronide
Mycophenolic acid acyl glucuronide - 99043-04-6

Mycophenolic acid acyl glucuronide

Catalog Number: EVT-386364
CAS Number: 99043-04-6
Molecular Formula: C₂₃H₂₈O₁₂
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mycophenolic acid acyl glucuronide (AcMPAG) is a key metabolite of Mycophenolic acid (MPA), the active form of the immunosuppressant drug mycophenolate mofetil (MMF) [, ]. AcMPAG is formed through glucuronidation of MPA, primarily by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) [, ]. While MPA itself is a potent immunosuppressant, AcMPAG has been linked to potential toxicity and is considered an important subject in understanding the pharmacokinetic and pharmacodynamic profile of MPA [, , , , ].

Mycophenolic Acid

Compound Description: Mycophenolic acid (MPA) is the primary active metabolite of mycophenolate mofetil (MMF), an immunosuppressant drug. [, ] MPA exerts its immunosuppressive effects by inhibiting inosine-5'-monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of purines in lymphocytes. []

Relevance: MPA is the parent compound of mycophenolic acid acyl glucuronide (AcMPAG). After administration of MMF, MPA undergoes metabolism, primarily via glucuronidation, to form AcMPAG and mycophenolic acid phenolic glucuronide (MPAG). [, , , ] Unlike MPAG, which is considered inactive, AcMPAG retains some pharmacological activity and has been implicated in certain side effects. [, , ] Understanding the relationship between MPA, AcMPAG, and MPAG is crucial for optimizing MMF therapy and minimizing adverse events.

Mycophenolic Acid Phenolic Glucuronide

Compound Description: Mycophenolic acid phenolic glucuronide (MPAG) is a major metabolite of mycophenolic acid (MPA) formed through glucuronidation. [, , , ] MPAG is generally considered to be inactive and does not contribute significantly to the immunosuppressive effects of MPA. [, ]

Probenecid Acyl Glucuronide

Compound Description: Probenecid acyl glucuronide is the acyl glucuronide metabolite of probenecid, a uricosuric drug. [] While the specific properties and activity of probenecid acyl glucuronide are not extensively discussed in the provided papers, its mention in the context of acyl glucuronide metabolism suggests potential similarities to AcMPAG.

Relevance: Probenecid acyl glucuronide is structurally similar to mycophenolic acid acyl glucuronide (AcMPAG), as both are acyl glucuronide conjugates of carboxylic acid-containing drugs. [] This similarity suggests that they might share similar metabolic pathways and potentially interact with common enzymes involved in acyl glucuronide metabolism, such as ABHD10. []

Overview

Mycophenolic acid acyl glucuronide is a significant metabolite of mycophenolic acid, an immunosuppressant widely used in organ transplantation. This compound arises during the metabolism of mycophenolic acid, which is converted into various glucuronide forms primarily in the liver. The acyl glucuronide form is particularly noteworthy due to its potential pharmacological effects and implications for drug toxicity.

Source

Mycophenolic acid is derived from mycophenolate mofetil, a prodrug that undergoes hydrolysis to release the active compound, mycophenolic acid. The metabolism of mycophenolic acid involves conjugation with glucuronic acid, facilitated by specific enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). The formation of mycophenolic acid acyl glucuronide predominantly occurs through the action of UGT2B7 in human liver microsomes, with minor contributions from other UGT enzymes .

Classification

Mycophenolic acid acyl glucuronide can be classified as a metabolite and acyl glucuronide, which is a type of drug conjugate formed through the enzymatic reaction involving glucuronic acid. This classification is essential for understanding its pharmacological properties and interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of mycophenolic acid acyl glucuronide can be achieved through enzymatic processes using human liver microsomes or recombinant UGT enzymes. In laboratory settings, incubation of mycophenolic acid with these microsomes results in the formation of acyl glucuronides under optimized conditions.

Technical Details

The synthesis typically involves:

  • Incubation: Mycophenolic acid is incubated with human liver microsomes in the presence of uridine diphosphate-glucuronic acid as a cofactor.
  • Analysis: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is employed to quantify and analyze the metabolites produced, including the acyl glucuronide .
Molecular Structure Analysis

Structure

The molecular structure of mycophenolic acid acyl glucuronide features a core structure derived from mycophenolic acid linked to a glucuronic acid moiety via an ester bond. This structural modification significantly alters its solubility and biological activity compared to its parent compound.

Data

  • Molecular Formula: C17_{17}H21_{21}O9_{9}
  • Molecular Weight: Approximately 373.35 g/mol
  • Structural Characteristics: The acyl group contributes to its reactivity and interaction with various biological targets.
Chemical Reactions Analysis

Reactions

Mycophenolic acid acyl glucuronide participates in several chemical reactions, primarily involving:

  • Conjugation: Formation through the conjugation of mycophenolic acid with glucuronic acid.
  • Hydrolysis: Potential hydrolysis back to mycophenolic acid under certain physiological conditions.

Technical Details

The stability and reactivity of mycophenolic acid acyl glucuronide can lead to protein adduct formation, which may contribute to its pharmacological effects and toxicity profiles .

Mechanism of Action

Process

Mycophenolic acid acyl glucuronide exerts its effects primarily through interactions with cellular targets involved in immune response modulation. It influences cytokine release and may induce inflammatory responses due to its ability to form covalent bonds with proteins.

Data

Research indicates that this metabolite can stimulate the release of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha from leukocytes, suggesting a role in mediating some adverse effects associated with mycophenolate therapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to hydrolysis, particularly under alkaline conditions.
  • Reactivity: Capable of forming covalent bonds with proteins, leading to potential toxicity.

Relevant Data or Analyses

Analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry are employed for accurate quantification and characterization in biological samples .

Applications

Scientific Uses

Mycophenolic acid acyl glucuronide is primarily studied for:

  • Pharmacokinetics: Understanding its role and behavior as a metabolite in patients undergoing immunosuppressive therapy.
  • Toxicology: Investigating its potential toxic effects and contributions to adverse reactions during treatment.
  • Drug Interactions: Assessing how it interacts with renal transporters, influencing the pharmacokinetics of co-administered drugs .
Introduction to Mycophenolic Acid Acyl Glucuronide

Structural and Functional Overview of Mycophenolic Acid (Mycophenolic Acid)

Mycophenolic acid ((E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoic acid) is an immunosuppressive agent derived from Penicillium species fungi. Structurally, it features a phenolic moiety, a methoxy group, and a carboxylic acid-terminated alkenyl side chain essential for its biological activity. This molecular architecture enables specific interactions with its target enzyme, inosine monophosphate dehydrogenase (IMPDH). Mycophenolic acid selectively and reversibly inhibits IMPDH type II, the rate-limiting enzyme in de novo guanosine nucleotide biosynthesis. This inhibition depletes guanosine nucleotides preferentially in T and B lymphocytes, which rely heavily on the de novo pathway rather than salvage pathways, thereby suppressing lymphocyte proliferation and immune responses [3] [9].

Table 1: Structural Characteristics of Mycophenolic Acid and Mycophenolic Acid Acyl Glucuronide

CharacteristicMycophenolic AcidMycophenolic Acid Acyl Glucuronide
Molecular FormulaC~17~H~20~O~6~C~23~H~28~O~12~
Molecular Weight320.34 g/mol496.46 g/mol
Key Functional GroupsCarboxylic acid, Phenolic hydroxyl, Lactoneβ-glucuronic acid ester, Lactone
Biological TargetIMPDH type IIIMPDH type II, Albumin (adduct formation)

Role of Acyl Glucuronidation in Mycophenolic Acid Metabolism

Acyl glucuronidation represents a significant Phase II metabolic pathway for mycophenolic acid, catalyzed primarily by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This conjugation reaction involves the esterification of the carboxylic acid group of mycophenolic acid with the anomeric hydroxyl group of glucuronic acid, derived from the cofactor uridine diphosphate glucuronic acid (UDPGA). The reaction yields mycophenolic acid acyl glucuronide (AcMPAG), an ester-linked β-D-glucuronide conjugate [2] [10]. Human UGT isoforms implicated in this biotransformation include UGT1A3, UGT1A8, UGT1A9, UGT1A10, and notably UGT2B7, which demonstrates high catalytic efficiency for mycophenolic acid acyl glucuronide formation [3] [9].

Metabolic studies reveal distinct tissue-specific contributions to acyl glucuronidation. While hepatic microsomes exhibit substantial activity, extrahepatic metabolism significantly contributes to the overall biotransformation:

  • Liver Microsomes: Exhibit the highest efficiency for AcMPAG formation among the major metabolic tissues (mean KM ≈ 275.7 μM, Vmax ≈ 106 pmol/min/mg protein) [3].
  • Kidney Microsomes: Demonstrate approximately 30% lower efficiency compared to liver but uniquely form a chemically reactive acyl glucoside metabolite of mycophenolic acid in the presence of uridine diphosphate glucose (UDP-glucose), indicating organ-specific metabolic pathways [3].
  • Intestinal Microsomes: Display the lowest overall glucuronidation efficiency and exhibit marked interindividual variability, potentially influencing oral bioavailability and enterohepatic recirculation of mycophenolic acid [3].

Table 2: Enzymatic Kinetics of Recombinant UGT Isoforms in Mycophenolic Acid Glucuronidation

Recombinant UGT IsoformKM for Mycophenolic Acid (μM)Vmax (pmol min⁻¹ mg protein⁻¹)Primary Metabolite Formed
UGT1A9115.329Phenolic Glucuronide (MPAG)
UGT2B7142.598Acyl Glucuronide (AcMPAG)
UGT1A8275.7106Acyl Glucuronide (AcMPAG)
UGT1A3168.265Mixed (AcMPAG/MPAG)

Detoxification of AcMPAG involves hydrolysis back to mycophenolic acid, primarily catalyzed by the mitochondrial enzyme α/β hydrolase domain-containing protein 10 (ABHD10). This enzyme, encoded by the ABHD10 gene located on chromosome 3q13.2, functions as a specific mycophenolic acid acyl-glucuronide esterase. ABHD10 possesses a nucleophile-His-acid catalytic triad and cleaves the ester bond linking mycophenolic acid to glucuronic acid, thereby attenuating the exposure to the potentially reactive acyl glucuronide [5]. This deglucuronidation process is considered a detoxification pathway, counteracting the potential adverse effects linked to AcMPAG accumulation [5].

Pharmacological and Toxicological Significance of Mycophenolic Acid Acyl Glucuronide

Mycophenolic acid acyl glucuronide possesses intrinsic pharmacological activity. In vitro studies demonstrate its ability to inhibit IMPDH with a potency comparable to the parent drug, mycophenolic acid. This activity arises because the glucuronide moiety does not sterically hinder the interaction between the mycophenolic acid pharmacophore within AcMPAG and the IMPDH enzyme active site. Consequently, AcMPAG contributes to the overall immunosuppressive effect observed during mycophenolic acid therapy, particularly in contexts where its systemic concentrations are significant [3] [7].

Beyond its intended immunosuppressive action, AcMPAG exhibits distinct toxicological properties:

  • Pro-inflammatory Potential: AcMPAG stimulates the release of pro-inflammatory cytokines (e.g., tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)) from human mononuclear leukocytes in vitro. This property is not shared with the pharmacologically inactive phenolic glucuronide (MPAG) and provides a plausible mechanistic link to dose-limiting adverse effects like leukopenia and gastrointestinal toxicity observed in patients receiving mycophenolic acid prodrugs (e.g., mycophenolate mofetil) [3] [5] [7].
  • Chemical Reactivity and Protein Adduct Formation: Like many acyl glucuronides, AcMPAG is chemically reactive due to the electrophilic nature of the ester-linked carbonyl carbon. It can undergo intramolecular rearrangement (isomerization via acyl migration) and hydrolysis. More significantly, it can form covalent adducts with nucleophilic residues on proteins (e.g., serum albumin) via transacylation and glycation mechanisms. These covalent modifications are irreversible and can alter protein structure and function, potentially leading to hapten formation and triggering immune responses, or disrupting cellular processes [5] [7] [9]. Clinical studies in pediatric renal transplant recipients confirm detectable levels of AcMPAG-albumin (AcMPAG-Alb) adducts in plasma. These adduct levels correlate significantly with AcMPAG area under the curve (AUC) (r=0.70, p<0.05) and increase over time post-transplantation, suggesting they may serve as cumulative biomarkers of AcMPAG exposure [7].
  • Transport Interactions and Renal Handling: Mycophenolic acid and its glucuronides interact with key transporters involved in renal organic anion secretion. AcMPAG potently inhibits the human organic anion transporter 3 (OAT3) (IC~50~ = 2.88 μM), which is expressed on the basolateral membrane of proximal tubule cells and mediates the uptake of mycophenolic acid, MPAG, and numerous other drugs (e.g., antivirals) from the blood into the tubule cells for subsequent excretion. While AcMPAG itself may not be a primary substrate for OAT1, it can inhibit this transporter at higher concentrations. These interactions can potentially lead to drug-drug interactions and altered renal excretion of co-administered drugs that rely on these transporters [4]. Cyclosporine significantly inhibits the biliary excretion of MPAG and AcMPAG, reducing their plasma concentrations and potentially limiting enterohepatic recycling and intestinal exposure to these metabolites [8].

Table 3: Pharmacological and Toxicological Profile of Mycophenolic Acid Acyl Glucuronide

PropertyBiological ConsequenceClinical Relevance
IMPDH InhibitionContributes to overall immunosuppressionPotential efficacy in preventing transplant rejection
Cytokine Induction (TNF-α, IL-6)Activation of immune cells, inflammationLink to leukopenia, gastrointestinal toxicity, hypersensitivity reactions
Protein Adduct FormationHaptenization, altered protein function, potential direct cytotoxicityPossible contribution to idiosyncratic toxicity; Adducts as exposure biomarkers (AcMPAG-Alb)
OAT3 Inhibition (IC~50~ = 2.88 μM)Altered renal secretion of co-medications (e.g., antivirals, diuretics) and endogenous compounds (e.g., cortisol)Risk of drug-drug interactions; Potential for endogenous metabolic disruption
ABHD10 SubstrateDetoxification via hydrolysis back to Mycophenolic AcidModulation of AcMPAG exposure; Genetic variability in ABHD10 may influence toxicity risk

The pharmacokinetics of AcMPAG are characterized by substantial interindividual variability and dependence on renal function. Studies show a strong negative correlation between AcMPAG concentrations and creatinine clearance (r = -0.69, p<0.05), indicating that impaired kidney function leads to AcMPAG accumulation [7]. Furthermore, concomitant immunosuppressants significantly influence AcMPAG exposure. Conversion from cyclosporine to everolimus in kidney transplant recipients resulted in a 31% decrease in AcMPAG area under the curve (AUC), likely due to the removal of cyclosporine's inhibitory effect on multidrug resistance-associated protein 2 (MRP2)-mediated biliary excretion of glucuronides, thereby enhancing their elimination and reducing systemic exposure [6]. A pronounced circadian variation in AcMPAG exposure is also observed, with area under the curve during a dosing interval (AUC(t,ss)) being approximately 26% lower during nighttime compared to daytime administration, irrespective of concomitant immunosuppressant therapy [6].

Properties

CAS Number

99043-04-6

Product Name

Mycophenolic acid acyl glucuronide

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid

Molecular Formula

C₂₃H₂₈O₁₂

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18+,20-,23+/m0/s1

InChI Key

QBMSTEZXAMABFF-UEARNRKISA-N

SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Synonyms

1-[(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-1-oxo-4-hexenoate] β-D-Glucopyranuronic Acid;

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.